1,2-Bis(propan-2-yl)-1H-imidazole-5-carbaldehyde
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Overview
Description
1,2-Bis(propan-2-yl)-1H-imidazole-5-carbaldehyde is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two isopropyl groups attached to the imidazole ring and an aldehyde functional group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(propan-2-yl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Isopropyl Groups: The isopropyl groups can be introduced via alkylation reactions using isopropyl halides in the presence of a strong base such as sodium hydride.
Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the imidazole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(propan-2-yl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,2-Bis(propan-2-yl)-1H-imidazole-5-carboxylic acid.
Reduction: 1,2-Bis(propan-2-yl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazoles depending on the electrophile used.
Scientific Research Applications
1,2-Bis(propan-2-yl)-1H-imidazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Bis(propan-2-yl)-1H-imidazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
1,2-Bis(propan-2-yl)-1H-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:
1,2-Bis(diisopropylphosphino)ethane: A bidentate ligand used in coordination chemistry.
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene: Used as an initiator in the synthesis of high molecular mass polyacrylamide.
1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol:
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
2,3-di(propan-2-yl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H16N2O/c1-7(2)10-11-5-9(6-13)12(10)8(3)4/h5-8H,1-4H3 |
InChI Key |
MVDOTEFIYWHJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(N1C(C)C)C=O |
Origin of Product |
United States |
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